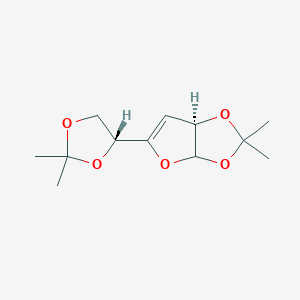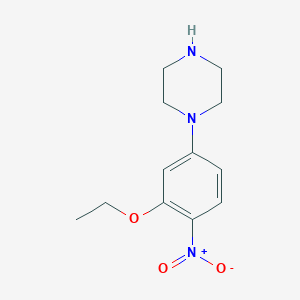
1-(3-Ethoxy-4-nitrophenyl)piperazine
Descripción general
Descripción
“1-(3-Ethoxy-4-nitrophenyl)piperazine” is a chemical compound with the molecular formula C12H17N3O3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. A variety of methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-(3-Ethoxy-4-nitrophenyl)piperazine” consists of a six-membered ring containing two nitrogen atoms .
Chemical Reactions Analysis
Piperazine compounds, including “1-(3-Ethoxy-4-nitrophenyl)piperazine”, are known for their wide range of biological and pharmaceutical activity. They are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Aplicaciones Científicas De Investigación
Antifungal Intermediate Synthesis
1-(4-Hydroxylphenyl)-4-(4-nitrophenyl)piperazine serves as a key intermediate in the synthesis of triazole antifungal medicines, indicating its importance in developing treatments for deep fungal infections. This compound has garnered international interest due to its critical role in the production of a new generation of antifungal drugs. The synthesis process described does not require a catalyst, making it a convenient method for producing this important chemical intermediate (Ke et al., 2010).
Chemical Reaction Kinetics
The study of the kinetics and mechanisms of reactions involving 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines, including piperazine, provides insights into chemical reaction dynamics. This research contributes to a deeper understanding of the interaction between piperazine derivatives and other chemical compounds, which is essential for the development of various pharmaceutical intermediates (Castro et al., 2001).
Dopamine Uptake Inhibitor Development
1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909) is a dopamine uptake inhibitor, highlighting the application of piperazine derivatives in the development of potential treatments for conditions related to dopamine dysregulation, such as cocaine addiction. The process improvements described for this compound focus on eliminating environmental hazards and improving yield, demonstrating the pharmaceutical industry's efforts toward greener synthesis methods and more efficient drug production (Ironside et al., 2002).
Biochemical Property Assessment
A computational assessment of 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE), a compound related to arylpiperazine-based drugs, reveals significant biochemical properties and potential pharmacological activities. Through vibrational spectroscopy and molecular docking studies, this research explores the molecular interactions of MNPE with human receptors, providing a foundation for the development of new drugs with enhanced effectiveness and reduced side effects (Onawole et al., 2017).
Anti-TMV and Antimicrobial Activities
Piperazine derivatives, specifically those doped with Febuxostat and synthesized as urea and thiourea derivatives, have shown promising anti-TMV (Tobacco mosaic virus) and antimicrobial activities. This research demonstrates the potential of piperazine compounds in agricultural and medicinal applications, offering new avenues for the development of antiviral and antimicrobial agents (Reddy et al., 2013).
Safety And Hazards
Safety data sheets indicate that “1-(3-Ethoxy-4-nitrophenyl)piperazine” may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and adequate ventilation is advised when handling this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-ethoxy-4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-12-9-10(3-4-11(12)15(16)17)14-7-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYYDDWMIXLCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-4-nitrophenyl)piperazine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

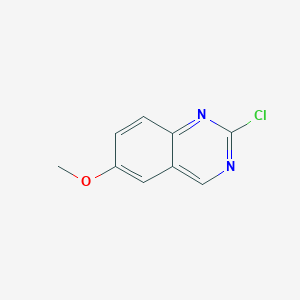
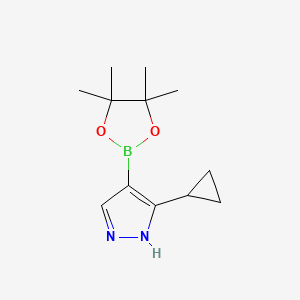
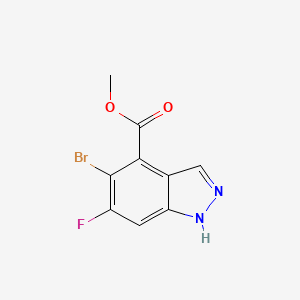
![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)
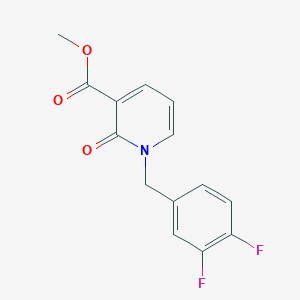
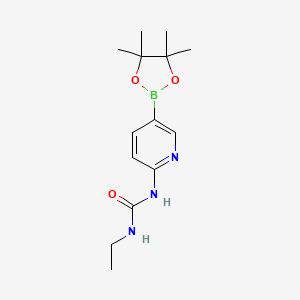
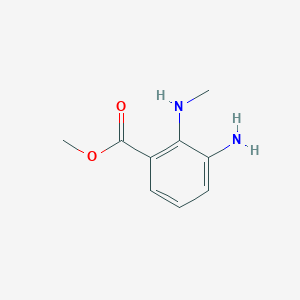

![5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1428681.png)
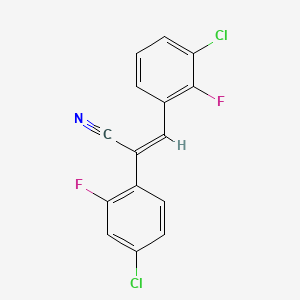
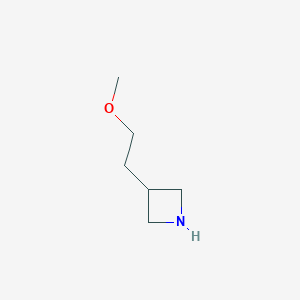
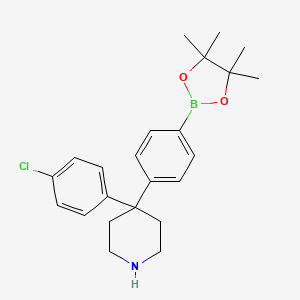
![N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide](/img/structure/B1428686.png)
